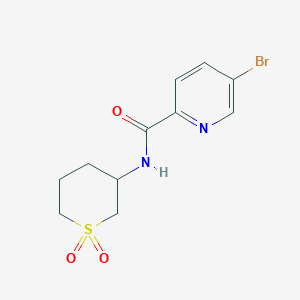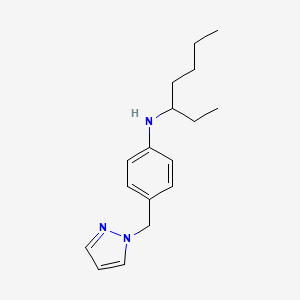![molecular formula C13H15N3 B7577766 N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine, also known as PEA or Phenylethylamine, is a naturally occurring compound found in various foods and plants. It is a monoamine alkaloid that acts as a neurotransmitter and neuromodulator in the central nervous system. PEA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine acts as a trace amine-associated receptor 1 (TAAR1) agonist, which activates the release of monoamine neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also enhances glucose uptake in muscle tissue, leading to increased energy production and improved athletic performance.
Advantages and Limitations for Lab Experiments
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, it also has several limitations, including its short half-life and potential for tolerance and addiction.
Future Directions
There are several potential future directions for N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine research, including its potential use as a therapeutic agent for neurological and psychiatric disorders, its role in modulating immune function, and its potential as a performance-enhancing drug in sports. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine.
Synthesis Methods
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine can be synthesized through various methods, including catalytic hydrogenation of benzyl cyanide, reduction of benzyl chloride with sodium cyanide, and condensation of benzaldehyde with ammonia and acetaldehyde. However, the most commonly used method for N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine synthesis is the reduction of benzyl cyanide with lithium aluminum hydride.
Scientific Research Applications
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, ADHD, and Parkinson's disease. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function.
properties
IUPAC Name |
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-14-9-11-4-3-5-12(8-11)13-10-15-6-7-16-13/h3-8,10,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFWMOGWGIIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)




![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
